Testosterone undecylenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

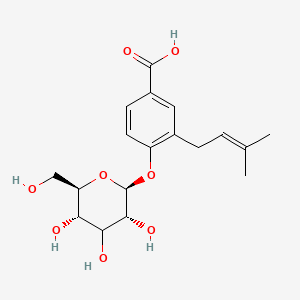

Testosterone undecylenate is an androgen and anabolic steroid medication, specifically an ester of testosterone. It was primarily used in the past as a component of long-acting mixtures of testosterone esters in oil solutions, administered via intramuscular injection. This compound is no longer marketed but was once a key player in testosterone replacement therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of testosterone undecylenate involves the esterification of testosterone with undecylenic acid. The reaction typically requires the presence of a catalyst and occurs under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Testosterone undecylenate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of testosterone.

Reduction: Reduction reactions can convert this compound back to its parent compound, testosterone.

Substitution: This reaction can involve the replacement of the undecylenate ester with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized testosterone derivatives.

Reduction: Free testosterone.

Substitution: Various substituted testosterone derivatives.

Wissenschaftliche Forschungsanwendungen

Testosterone undecylenate has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in androgen receptor binding and gene expression modulation.

Medicine: Primarily used in testosterone replacement therapy for conditions like hypogonadism.

Industry: Utilized in the formulation of long-acting testosterone therapies

Wirkmechanismus

Testosterone undecylenate acts as a prodrug of testosterone. Once administered, it is cleaved by endogenous esterases to release active testosterone. This testosterone then binds to androgen receptors, influencing gene transcription and promoting the development of male secondary sexual characteristics. The undecylenate side chain itself is pharmacologically inactive .

Vergleich Mit ähnlichen Verbindungen

Boldenone Undecylenate: Another anabolic steroid with a similar ester but used primarily in veterinary medicine.

Testosterone Enanthate: A widely used testosterone ester with a shorter duration of action compared to testosterone undecylenate.

Testosterone Cypionate: Similar to testosterone enanthate but with a slightly longer half-life.

Uniqueness: this compound is unique due to its long duration of action, making it suitable for long-term testosterone replacement therapy. Its ability to maintain stable testosterone levels over extended periods sets it apart from other testosterone esters .

Eigenschaften

CAS-Nummer |

29430-26-0 |

|---|---|

Molekularformel |

C30H46O3 |

Molekulargewicht |

454.7 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |

InChI |

InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,21,24-27H,1,5-20H2,2-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 |

InChI-Schlüssel |

PBFYIQCFOZXSKC-CNQKSJKFSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@]34C |

Kanonische SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)

![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)

![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)